N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H14FN3O6S and its molecular weight is 431.39. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors
Research on compounds with related structures focuses on their role as inhibitors of PI3Kα and mTOR, essential for cancer treatment. For instance, studies on derivatives of similar compounds have shown potential in vitro and in vivo efficacy against these targets, highlighting their importance in developing new cancer therapies (Stec et al., 2011).
Antimalarial and Antimicrobial Agents
Compounds with sulfonamide groups have been investigated for their antimalarial and antimicrobial properties. These studies include the synthesis and evaluation of sulfonamide derivatives for their activity against malaria and microbial infections, offering a promising avenue for new treatments (Fahim & Ismael, 2021).
Anticancer Activities
Research into related sulfonamide derivatives has also explored their potential as anticancer agents. For example, studies on thiazolyl N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, underscoring the potential of such compounds in cancer treatment strategies (Fallah-Tafti et al., 2011).
Synthesis and Evaluation of Novel Sulfonamide Derivatives
There's ongoing research into the synthesis and evaluation of novel sulfonamide derivatives for various biological activities, including antimicrobial and anticancer properties. These studies provide insights into the chemical reactivity and potential therapeutic applications of these compounds (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O6S/c20-12-2-1-3-14(8-12)30(26,27)18-6-7-19(25)23(22-18)10-17(24)21-13-4-5-15-16(9-13)29-11-28-15/h1-9H,10-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHDEXRZKIUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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